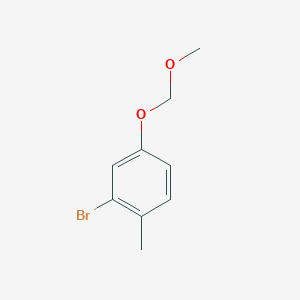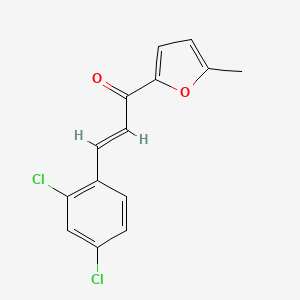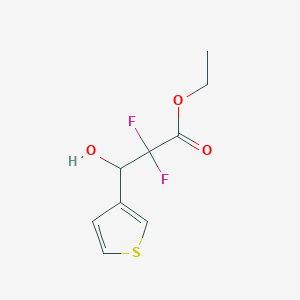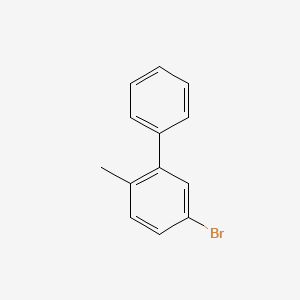![molecular formula C17H23NO4 B6332017 Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate CAS No. 1823237-20-2](/img/structure/B6332017.png)
Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate is a chemical compound with the molecular formula C17H23NO4 . It is available for download and can be imported to most of the chemistry software for further analysis .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: CN(C1CCC2(CC1)OCCO2)C(=O)OCc3ccccc3 . The InChI representation is: InChI=1S/C17H23NO4/c1-18(16(19)20-13-14-5-3-2-4-6-14)15-7-9-17(10-8-15)21-11-12-22-17/h2-6,15H,7-13H2,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 305.37 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.Applications De Recherche Scientifique
Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate has been used in a variety of scientific research studies, including biochemical and physiological research. This compound has been used as a substrate for various enzymes, such as the enzyme acetylcholinesterase, and has been found to inhibit the enzyme’s activity. This compound has also been used to study the effects of various drugs on the enzyme’s activity. This compound has also been used in the study of the effects of various drugs on the central nervous system, as well as the study of the effects of various drugs on the cardiovascular system.
Mécanisme D'action
Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate has been found to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This compound binds to the active site of the enzyme and prevents the enzyme from breaking down acetylcholine, thus leading to an increase in the amount of acetylcholine in the brain. This increase in acetylcholine can lead to various physiological effects, such as increased alertness and improved cognitive function.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. This compound has been found to increase the amount of acetylcholine in the brain, which can lead to increased alertness and improved cognitive function. This compound has also been found to increase the amount of dopamine in the brain, which can lead to increased motivation and improved mood. This compound has also been found to increase the amount of serotonin in the brain, which can lead to improved sleep and reduced anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate has a number of advantages and limitations for use in laboratory experiments. This compound is a relatively stable compound and can be stored for long periods of time without significant degradation. This compound is also relatively easy to synthesize and can be synthesized in large quantities. However, this compound is also relatively expensive and can be difficult to obtain in large quantities.
Orientations Futures
There are a number of possible future directions for Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate. This compound could be used to study the effects of various drugs on the central nervous system and the cardiovascular system. This compound could also be used to study the effects of various drugs on the enzyme acetylcholinesterase and its activity. This compound could also be used to study the effects of various drugs on the brain and its function. This compound could also be used to study the effects of various drugs on the body and its metabolism. Finally, this compound could also be used to develop new drugs and treatments for various diseases and disorders.
Méthodes De Synthèse
Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate is synthesized using a two-step reaction involving the reaction of 8-bromo-1,4-dioxaspiro[4.5]decane with benzylchloromethane, followed by the reaction of the resultant product with methylcarbamate. The first step of the reaction involves the nucleophilic substitution of the 8-bromo-1,4-dioxaspiro[4.5]decane with benzylchloromethane, which results in the formation of the 1,4-dioxaspiro[4.5]decane-8-ylbenzylchloride. The second step of the reaction involves the reaction of the 1,4-dioxaspiro[4.5]decane-8-ylbenzylchloride with methylcarbamate, which results in the formation of this compound.
Safety and Hazards
Propriétés
IUPAC Name |
benzyl N-(1,4-dioxaspiro[4.5]decan-8-yl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-18(16(19)20-13-14-5-3-2-4-6-14)15-7-9-17(10-8-15)21-11-12-22-17/h2-6,15H,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTVPCSBVAVACP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2(CC1)OCCO2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-[1-(6-methylpyrazin-2-yl)piperid-4-yl]methylamine](/img/structure/B6331938.png)









![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride methanol](/img/structure/B6332003.png)


![[1-(4-Trifluoromethylphenyl)cyclopropyl]methanol](/img/structure/B6332028.png)